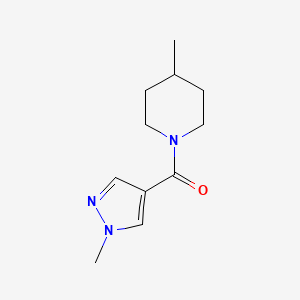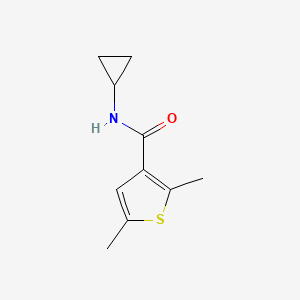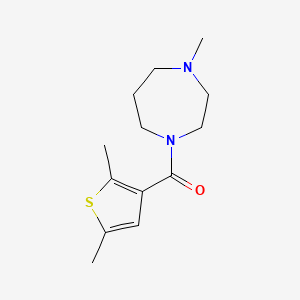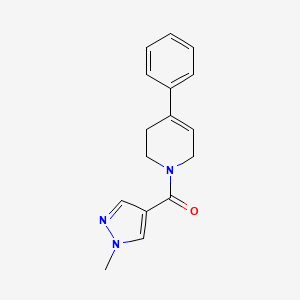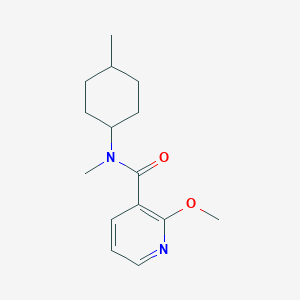
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide, also known as JWH-250, is a synthetic cannabinoid that has been used in scientific research to study the endocannabinoid system. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been shown to have a high affinity for these receptors.
Mechanism of Action
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and play a key role in the regulation of various physiological processes. When 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide binds to these receptors, it activates a signaling cascade that leads to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and mood regulation. This compound has also been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory conditions such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective agonists of the CB1 and CB2 receptors, which could be used to study the endocannabinoid system in greater detail. Another area of interest is the investigation of the potential therapeutic applications of 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide and other synthetic cannabinoids, particularly in the treatment of inflammatory conditions and pain. Finally, research into the potential side effects of 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide and other synthetic cannabinoids is also needed to ensure their safe use in scientific research.
Synthesis Methods
The synthesis of 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide involves a multi-step process that can be carried out in a laboratory setting. The initial step involves the reaction of 4-methylcyclohexanone with methylamine to form N-methyl-4-methylcyclohexylamine. This compound is then reacted with 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid to form 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide.
Scientific Research Applications
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been used in scientific research to study the endocannabinoid system, which is involved in a wide range of physiological processes including pain, appetite, and mood regulation. This compound has been shown to be a potent agonist of the CB1 and CB2 receptors, and has been used to study the effects of cannabinoid receptor activation on these physiological processes.
properties
IUPAC Name |
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-8-12(9-7-11)17(2)15(18)13-5-4-10-16-14(13)19-3/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEUBABIWATMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)
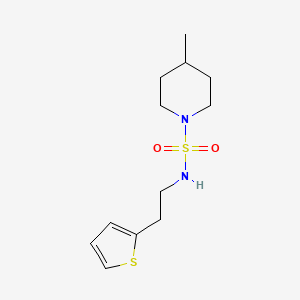



![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)
